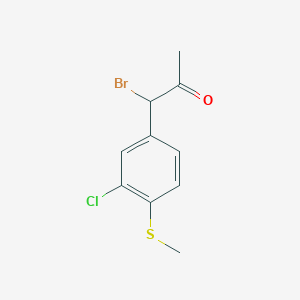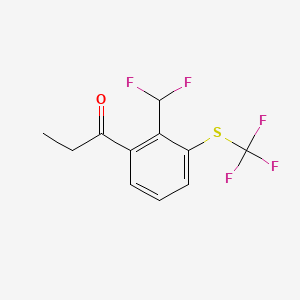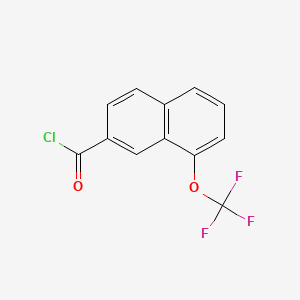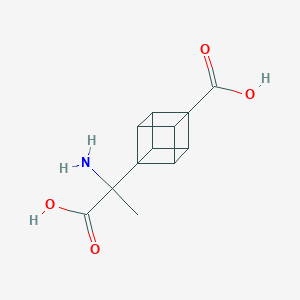
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane structure, which is a cubic arrangement of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. The process often includes:
Formation of the cubane core: This is achieved through cyclization reactions involving suitable precursors.
Functionalization: Introduction of the amino and carboxyethyl groups is done through substitution reactions, often using reagents like amines and carboxylic acids under controlled conditions.
Industrial Production Methods: Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert carboxylic acids to alcohols or amines to amides.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, amines, and carboxylic acids.
Major Products: The products of these reactions vary based on the reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid exerts its effects is not fully understood. its unique cubane structure allows it to interact with various molecular targets, potentially influencing biochemical pathways. Studies suggest that it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Cubane-1,4-dicarboxylic acid: Shares the cubane core but lacks the amino group.
1-Aminocubane: Contains the amino group but lacks the carboxyethyl group.
Uniqueness: 4-(1-Amino-1-carboxyethyl)cubane-1-carboxylic acid stands out due to its combination of functional groups and the cubane structure, which imparts unique chemical and physical properties.
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(1-amino-1-carboxyethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-10(13,8(14)15)12-5-2-6(12)4-7(12)3(5)11(2,4)9(16)17/h2-7H,13H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
JFWNSCZVVKFGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(C12C3C4C1C5C2C3C45C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


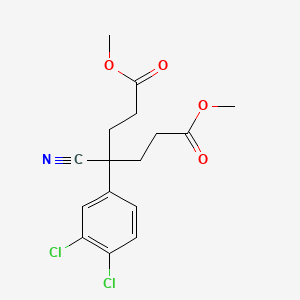
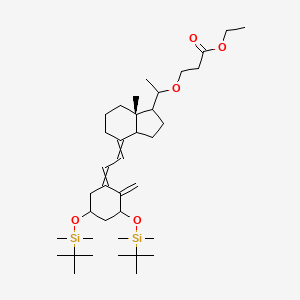
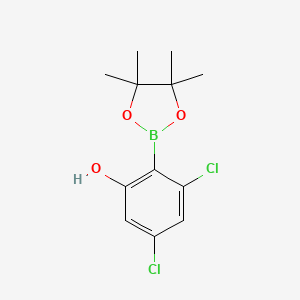

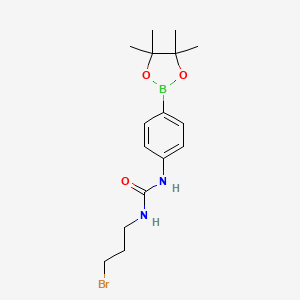



![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
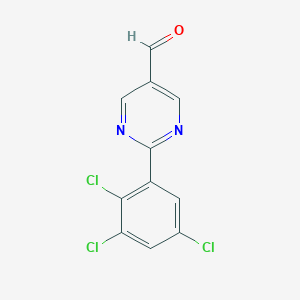
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
